molecular formula C12H16O3 B8596435 3-(4-methoxyoxan-4-yl)phenol

3-(4-methoxyoxan-4-yl)phenol

Cat. No.: B8596435
M. Wt: 208.25 g/mol
InChI Key: RDBQACPZPLQUHO-UHFFFAOYSA-N
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Description

3-(4-methoxyoxan-4-yl)phenol is an organic compound that belongs to the class of tetrahydropyrans This compound features a tetrahydropyran ring substituted with a hydroxyphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyoxan-4-yl)phenol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxyphenyl-substituted alcohol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, leading to the formation of the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyoxan-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyoxan-4-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyoxan-4-yl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3-(4-hydroxyphenyl)propanoic acid: A compound with similar hydroxyphenyl substitution but different structural framework.

Uniqueness

3-(4-methoxyoxan-4-yl)phenol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(4-methoxyoxan-4-yl)phenol

InChI

InChI=1S/C12H16O3/c1-14-12(5-7-15-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,13H,5-8H2,1H3

InChI Key

RDBQACPZPLQUHO-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC=C2)O

Origin of Product

United States

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